3-Methyl-7-nitro-1H-2-benzopyran-1-one
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Overview
Description
3-Methyl-7-nitro-1H-2-benzopyran-1-one is a chemical compound belonging to the benzopyran family It is characterized by a benzopyran ring structure with a methyl group at the 3-position and a nitro group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nitro-1H-2-benzopyran-1-one typically involves the nitration of 3-methyl-1H-2-benzopyran-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-nitro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-methyl-7-amino-1H-2-benzopyran-1-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent used.
Scientific Research Applications
3-Methyl-7-nitro-1H-2-benzopyran-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-7-nitro-1H-2-benzopyran-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-2-benzopyran-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-1H-2-benzopyran-1-one: Lacks the methyl group, affecting its chemical properties and reactivity.
3-Methyl-7-amino-1H-2-benzopyran-1-one: Formed by the reduction of the nitro group, exhibiting different chemical and biological properties.
Uniqueness
3-Methyl-7-nitro-1H-2-benzopyran-1-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62252-18-0 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-methyl-7-nitroisochromen-1-one |
InChI |
InChI=1S/C10H7NO4/c1-6-4-7-2-3-8(11(13)14)5-9(7)10(12)15-6/h2-5H,1H3 |
InChI Key |
NMFRHGFYCWJOLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
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